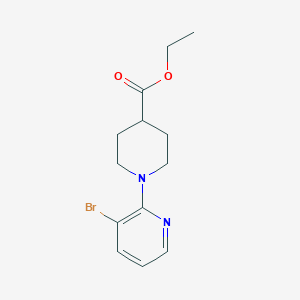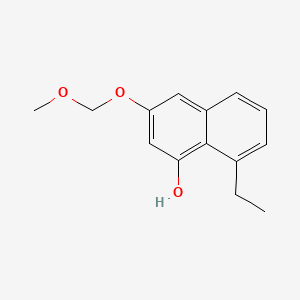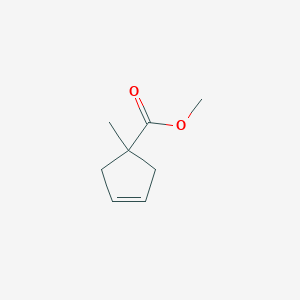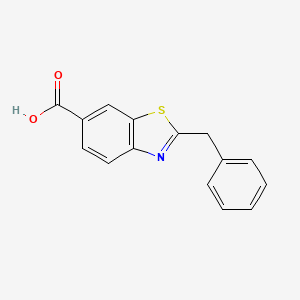
2-Benzyl-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the benzothiazole ring and a carboxylic acid group at the 6th position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-benzothiazole-6-carboxylic acid can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of readily available reagents and inexpensive ligand-free catalysts to provide good yields of potentially biologically active compounds . These methods are practically valuable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-Benzyl-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular, anti-cancer, and anti-inflammatory activities
Industry: Utilized in the development of fluorescent probes, imaging agents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of K1 capsules in uropathogenic Escherichia coli by targeting specific enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-1,3-benzothiazole-6-carboxylic acid include other benzothiazole derivatives such as:
- 2-Arylbenzothiazoles
- 2-Substituted benzothiazoles
- Benzothiazole-6-carboxamides
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a benzyl group and a carboxylic acid group, which contributes to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-benzyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)11-6-7-12-13(9-11)19-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
InChI Key |
HJMQYCAMAQRZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


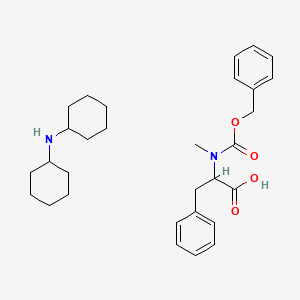

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
